Pan-αv Integrin Coverage: CWHM-12 vs. Cilengitide Target Spectrum
The final antagonist CWHM-12, assembled from CAS 240431-49-6, potently inhibits all five αv integrin heterodimers. In contrast, cilengitide—a cyclic RGD pentapeptide representing an alternative integrin antagonist chemotype—selectively targets only αvβ3 and αvβ5, with no meaningful activity at αvβ1, αvβ6, or αvβ8 . This broader target engagement is essential because genetic deletion studies have demonstrated that individual β-subunit knockouts (β3, β5, β6, or β8 alone) fail to protect against organ fibrosis, whereas pan-αv blockade does [1].
| Evidence Dimension | Number of αv integrin heterodimers inhibited at low nanomolar potency |
|---|---|
| Target Compound Data | 5 integrins (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) all with IC₅₀ ≤ 61 nM |
| Comparator Or Baseline | Cilengitide: 2 integrins (αvβ3 IC₅₀ = 0.61–4.1 nM; αvβ5 IC₅₀ = 8.4–79 nM); no activity on αvβ1, αvβ6, αvβ8 |
| Quantified Difference | 5 vs. 2 integrin targets; CWHM-12 uniquely covers αvβ1, αvβ6, and αvβ8 which are absent from cilengitide's target spectrum |
| Conditions | In vitro ligand-binding assays using recombinant human integrins; multiple independent sources |
Why This Matters
Procurement of CAS 240431-49-6 is the sole entry point to the CWHM pharmacophore; cilengitide-based research programs cannot interrogate the roles of αvβ1, αvβ6, or αvβ8 in fibrosis biology.
- [1] Henderson, N. C.; Arnold, T. D.; Katamura, Y.; Giacomini, M. M.; Rodriguez, J. D.; McCarty, J. H.; Pellicoro, A.; Raschperger, E.; Betsholtz, C.; Ruminski, P. G.; Griggs, D. W.; Prinsen, M. J.; Maher, J. J.; Iredale, J. P.; Lacy-Hulbert, A.; Adams, R. H.; Sheppard, D. Targeting of αv integrin identifies a core molecular pathway that regulates fibrosis in several organs. Nat. Med. 2013, 19, 1617–1624. View Source
